O,O-Diethyl ethylphosphonothioate

Description

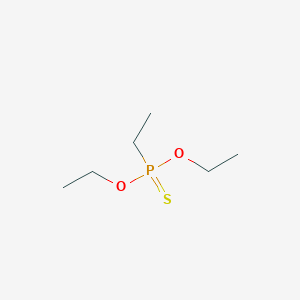

Structure

2D Structure

3D Structure

Properties

CAS No. |

2455-45-0 |

|---|---|

Molecular Formula |

C6H15O2PS |

Molecular Weight |

182.22 g/mol |

IUPAC Name |

diethoxy-ethyl-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C6H15O2PS/c1-4-7-9(10,6-3)8-5-2/h4-6H2,1-3H3 |

InChI Key |

QYCVXOPKANTCLT-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=S)(CC)OCC |

Origin of Product |

United States |

Chemical Reaction Mechanisms and Kinetics of O,o Diethyl Ethylphosphonothioate and Analogs

Hydrolytic Degradation Pathways

The hydrolysis of O,O-diethyl ethylphosphonothioate involves the cleavage of its ester and thioester bonds, a process significantly influenced by the reaction conditions and the presence of nucleophiles.

The hydrolysis of organophosphorus compounds like this compound often proceeds through a nucleophilic substitution reaction at the phosphorus center. This is commonly described as a concerted SN2(P) mechanism. In this type of reaction, a nucleophile attacks the electrophilic phosphorus atom, leading to the simultaneous formation of a new bond with the nucleophile and the breaking of the bond with the leaving group. masterorganicchemistry.comyoutube.comyoutube.com This process occurs via a trigonal bipyramidal transition state. masterorganicchemistry.com The reaction is termed "concerted" because bond-making and bond-breaking occur in a single step. youtube.com For SN2 reactions, the rate is dependent on the concentrations of both the substrate and the nucleophile. youtube.com The accessibility of the phosphorus center to the attacking nucleophile is a key factor, with less sterically hindered compounds generally reacting faster. youtube.com

The rate and pathway of hydrolytic degradation are highly dependent on the nature of the attacking nucleophile. Strong nucleophiles significantly accelerate the degradation process.

Hydroxide (B78521) ion (HO-) : The hydroxide ion is a potent nucleophile that readily attacks the phosphorus center of this compound, leading to hydrolysis. This reaction is a cornerstone of alkaline hydrolysis decontamination methods.

Fluoride (B91410) ion (F-) : The fluoride ion is another effective nucleophile for the degradation of organophosphorus compounds. Its high electronegativity and small size allow for efficient attack on the phosphorus atom.

Hydroperoxide anion (HO2-) : The hydroperoxide anion is known to be a significantly more potent nucleophile than the hydroxide ion, a phenomenon known as the alpha effect. This enhanced reactivity makes it a highly efficient reagent for the degradation of organophosphorus esters.

The reactivity of these nucleophiles generally follows the order HO2- > HO- > F-.

The degradation of this compound can proceed through the cleavage of several different bonds within the molecule. The specific cleavage site is influenced by the reaction conditions and the reagents involved.

P-S Bond Cleavage : This is a common pathway in both hydrolytic and oxidative degradation. niscpr.res.inchinayyhg.com Hydrolysis of the P-S bond results in the formation of O,O-diethyl phosphorothioic acid and ethanethiol.

P-O Bond Cleavage : Cleavage of the P-O bond leads to the formation of O-ethyl S-ethyl ethylphosphonothioate and ethanol (B145695).

S-C Bond Cleavage : The bond between the sulfur atom and the ethyl group can also be a site of cleavage, particularly under oxidative conditions. niscpr.res.in

O-C Bond Cleavage : Cleavage of the oxygen-carbon bond of the ethoxy groups is another possible degradation pathway. niscpr.res.in

Studies on the degradation of a simulant, O,S-diethyl methylphosphonothiolate (B1215451) (OSDEMP), with N,N-dichlorourethane showed that the reaction proceeds through P-S, S-C, and O-C bond cleavages. niscpr.res.in

The rate of hydrolysis of organophosphorus compounds, including this compound, is strongly dependent on the pH of the solution. Generally, the hydrolysis is slowest in neutral to slightly acidic conditions and increases significantly in both acidic and alkaline environments.

Acidic Hydrolysis : Under acidic conditions, the reaction can be catalyzed by H+ ions, which protonate the phosphoryl oxygen, making the phosphorus atom more susceptible to nucleophilic attack by water.

Neutral Hydrolysis : At neutral pH, the primary nucleophile is water, which is less reactive than the hydroxide ion, resulting in a slower rate of hydrolysis.

Alkaline Hydrolysis : In alkaline solutions, the hydroxide ion (OH-), a much stronger nucleophile than water, directly attacks the phosphorus center, leading to a rapid increase in the hydrolysis rate.

The relationship between pH and the hydrolysis rate is often depicted in a V-shaped plot, with the minimum rate observed in the neutral pH range.

Oxidative Transformation Mechanisms

In addition to hydrolysis, this compound is susceptible to oxidation, particularly at the sulfur atom.

Various oxidizing agents can be used to degrade this compound, often more rapidly than hydrolysis. niscpr.res.inchinayyhg.com

N,N-dichlorourethane : This reagent has been shown to be an effective decontaminating agent for O,S-diethyl methylphosphonothiolate (OSDEMP), a simulant of related compounds. niscpr.res.inresearchgate.net The reaction is instantaneous and proceeds through multiple pathways, including P-S, S-C, and O-C bond cleavages, leading to the formation of products such as ethyl methyl phosphonate (B1237965). niscpr.res.in

Peroxymonosulfate (B1194676) : Potassium peroxymonosulfate (oxone) is a powerful oxidizing agent that can effectively degrade organophosphorus thionates. The oxidation typically occurs at the sulfur atom, converting the thiono group (P=S) to an oxono group (P=O). This transformation often results in a more toxic compound (an oxon) before further degradation occurs.

The oxidation reaction is generally faster than hydrolysis and represents a key pathway for the decontamination of this class of compounds. niscpr.res.in

Kinetic Studies and Reaction Rate Determination

The kinetics of the gas-phase reactions of this compound analogs have been investigated using the relative rate method in environmental chambers. nih.govacs.org This technique involves monitoring the decay of the target compound relative to a reference compound with a well-established reaction rate constant. By comparing these rates, the rate constant for the reaction of the target compound with the oxidant (e.g., OH, NO3) can be determined.

Studies on O,O-diethyl methylphosphonothioate (DEMPT) and O,O,O-triethyl phosphorothioate (B77711) (TEPT) have provided valuable kinetic data. The rate constants were measured at atmospheric pressure and over a range of temperatures for the OH radical reactions. nih.govacs.org

Table 1: Rate Constants for the Gas-Phase Reactions of DEMPT and TEPT with Atmospheric Oxidants at ~296 K

| Compound | Reactant | Rate Constant (cm³ molecule⁻¹ s⁻¹) |

| DEMPT | OH Radical | (2.04 ± 0.08) x 10⁻¹⁰ |

| NO₃ Radical | (2.01 ± 0.20) x 10⁻¹⁵ | |

| O₃ | < 6 x 10⁻²⁰ | |

| TEPT | OH Radical | (7.92 ± 0.27) x 10⁻¹¹ |

| NO₃ Radical | (1.03 ± 0.10) x 10⁻¹⁵ | |

| O₃ | < 6 x 10⁻²⁰ |

Data sourced from studies conducted at approximately 296 K. nih.gov

For other organophosphorus compounds like diethyl ethylphosphonate (DEEP), the rate constant for its reaction with OH radicals has also been determined, yielding an Arrhenius expression of 4.08 x 10⁻¹³ e⁽¹⁴⁸⁵ ± ³²⁸⁾/T cm³ molecule⁻¹ s⁻¹ over a temperature range of 283-348 K. nih.gov These kinetic parameters are essential for modeling the atmospheric lifetime and transport of these compounds.

Determination of Arrhenius Expressions and Temperature Dependence

The Arrhenius equation is given by:

k = Ae(-Ea/RT)

Where:

k is the rate constant

A is the pre-exponential factor, a measure of the frequency of collisions in the correct orientation

Ea is the activation energy of the reaction

R is the universal gas constant

T is the absolute temperature in Kelvin

Studies on the degradation of the nerve agent VX (O-ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothioate), a structural analog of this compound, have provided insights into the temperature dependence of its degradation. For instance, the degradation of VX on moist sand showed an activation energy of 80 kJ/mol. researchgate.net In contrast, on surfaces like glass, air-dried sand, and oven-dried sand, the activation energy was found to be lower, at 46 kJ/mol. researchgate.net This highlights the significant influence of the environmental matrix on the energy barrier for degradation reactions. At an elevated temperature of 35°C, the degradation rates of VX were observed to increase significantly on various surfaces, including sand, soil, and concrete. researchgate.net

In the gas phase, the reactions of organophosphorus compounds with hydroxyl (OH) radicals are a primary degradation pathway. While specific Arrhenius parameters for this compound are not available, studies on analogous phosphonates provide valuable data. For example, the gas-phase reaction of OH radicals with Diethyl methylphosphonate (B1257008) (DEMP) and Diethyl ethylphosphonate (DEEP) have been studied over a temperature range of 296-348 K. The determined Arrhenius expressions provide the pre-exponential factors and activation energies for these reactions, as shown in the table below.

| Compound | Arrhenius Expression (cm3 molecule-1 s-1) | Temperature Range (K) |

|---|---|---|

| Diethyl methylphosphonate (DEMP) | 4.20 x 10-13 e(1456/T) | 296-348 |

| Diethyl ethylphosphonate (DEEP) | 6.46 x 10-13 e(1339/T) | 296-348 |

Data sourced from a study on the temperature-dependent rate constants for the gas-phase reactions of OH radicals with a series of alkylphosphonates. nih.gov

These expressions indicate a negative temperature dependence for these specific reactions, where the rate constant decreases as the temperature increases. This behavior is not uncommon for gas-phase reactions involving radical species.

Theoretical Kinetic Investigations

Theoretical kinetic investigations, often employing computational quantum chemistry methods like Density Functional Theory (DFT), provide a molecular-level understanding of reaction mechanisms and kinetics. These studies can elucidate transition state structures, reaction energy profiles, and calculate rate constants, complementing experimental findings.

A theoretical investigation into the mechanism and kinetics of the gas-phase reactions of OH radicals with O,O-diethyl methylphosphonothioate, an analog of this compound, has been reported, though access to the full study and its detailed kinetic data is limited. researchgate.net Such studies are critical for understanding the atmospheric fate of these compounds.

More broadly, theoretical studies on organophosphorus compounds have revealed complex reaction kinetics. For instance, the reaction of hydroxyl radicals with Dimethyl methylphosphonate (DMMP) was studied over a wide temperature range (295–837 K). nih.gov This study revealed a pronounced V-shaped temperature dependence, with the rate constant decreasing with temperature in the lower range (295–530 K) and increasing with temperature in the higher range (530–837 K). nih.gov This complex behavior could not be fitted with a standard three-parameter Arrhenius expression, necessitating a more complex five-parameter equation to accurately describe the kinetics. nih.gov

Five-Parameter Expression for the Reaction of OH with DMMP: k1 = 2.19 × 10−14(T/298)2.43exp(15.02 kJ mol−1/RT) + 1.71 × 10−10exp(−26.51 kJ mol−1/RT) cm3molecule−1s−1 (295–837 K) nih.gov

Furthermore, theoretical predictions on the hydrolysis rates of nerve agents have been developed using DFT. inchem.org These studies have explored the correlation between the electrophilicity index of the nerve agents and their experimental hydrolysis rates, offering a predictive tool for the reactivity of new or unstudied compounds. inchem.org For VX, computational studies have investigated the competing pathways of P-S and P-O bond cleavage during hydrolysis, showing that the P-S cleavage is thermodynamically more favorable in neutral conditions. nih.gov

The atmospheric photo-oxidation of related organophosphorus compounds has also been a subject of theoretical investigations. For example, the photo-oxidation mechanism of diethyl carbonate initiated by chlorine atoms was studied, and the activation energies for the reaction paths of the main oxygenated radicals were determined using computational methods. nih.gov These theoretical approaches are invaluable for constructing detailed atmospheric degradation models.

Comparative Reactivity Studies with Other Organophosphorus Compounds

The reactivity of this compound can be understood by comparing it with other organophosphorus compounds, particularly those with similar structural features or applications.

One important area of comparison is the rate of hydrolysis. The nerve agent VX is structurally similar to this compound. Studies on the hydrolysis of VX show that it is a persistent compound, with a half-life of 4.78 days in unbuffered water at pH 7. researchgate.net The hydrolysis of VX can proceed through cleavage of either the P-S or P-O bond, with the former being the primary pathway in neutral or acidic conditions, leading to the formation of ethyl methylphosphonic acid (EMPA). nih.govnih.gov

Another relevant group of compounds for comparison is the demeton (B52138) family of insecticides, which includes demeton-S-methyl (O,O-Dimethyl S-2-(ethylthio)ethyl phosphorothioate). Demeton-S-methyl is known to hydrolyze rapidly in alkaline media, while its stability is greater in acidic and neutral aqueous solutions. fao.org The sulfoxide (B87167) of demeton-S-methyl is oxydemeton-methyl, which is also a potent insecticide. The metabolism of these compounds in plants involves hydrolysis of the thioester bond followed by further oxidation.

The table below provides a qualitative comparison of the hydrolytic stability of this compound with related organophosphorus compounds.

| Compound | Relative Hydrolytic Stability | Notes |

|---|---|---|

| VX | Relatively low | Half-life of 4.78 days in neutral water. researchgate.net |

| Demeton-S-methyl | Low in alkaline media, higher in acidic/neutral media | Rapid hydrolysis at high pH. fao.org |

The reactivity of the thionate moiety (P=S) in this compound is also a key factor. Thionates can undergo various reactions, including oxidation to the corresponding oxon (P=O), which often results in increased biological activity. The comparative reactivity of different organophosphorus thionates is an area of ongoing research interest.

Environmental Chemistry and Chemical Fate of O,o Diethyl Ethylphosphonothioate and Degradation Products

Degradation in Aqueous Environments (Hydrolysis)

The primary degradation pathway for O,O-Diethyl ethylphosphonothioate in aqueous environments is hydrolysis. The rate of this process is highly dependent on the pH of the water.

The hydrolysis of organophosphorus compounds can follow different pathways depending on the conditions. For instance, the hydrolysis of a related V-type nerve agent, VX, which also contains a phosphonothioate structure, demonstrates a clear pH dependency. researchgate.netosti.gov At a pH of 5, the half-life of VX is approximately 100 days, while at a pH of 8, the half-life decreases significantly to about 9 days. osti.gov This suggests that under more alkaline conditions, the degradation of such compounds is accelerated.

The table below illustrates the effect of pH on the hydrolysis half-life of the related compound VX.

| pH | Half-life (days) |

| 5 | ~100 |

| 7 | 4.78 |

| 8 | ~9 |

| Data derived from studies on the related V-type agent VX. osti.govnih.gov |

Degradation in Soil Environments

In soil, the degradation of phosphonothioates is a complex process influenced by the soil's physical and chemical properties, including soil type, organic matter content, clay content, and pH. researchgate.net Laboratory studies on the related compound VX have shown that it can disappear rapidly from certain soils, with about 90% of the compound degrading within two days in humic sand, humic loam, and clayey peat. researchgate.net The remaining amount degrades more slowly. researchgate.net

The persistence of these compounds is affected by particle size and composition. While smaller particles provide a larger surface area for absorption, which can sometimes increase persistence, the relationship is complex. researchgate.net An increasing amount of organic matter in the soil generally increases the persistence of the compound. researchgate.net The degradation of VX in soil has been observed to be autocatalytic once it begins. researchgate.net The primary phosphorus-containing degradation products identified in soil studies of VX are Ethyl hydrogen methylphosphonate (B1257008) and Methylphosphonic acid. researchgate.net

The interaction with soil minerals also plays a role. VX has shown a moderate affinity for montmorillonite (B579905) clay but a very low affinity for the iron-oxyhydroxide mineral goethite. osti.gov However, when forced into direct contact by drying onto goethite, VX degrades rapidly. researchgate.netosti.gov

Atmospheric Degradation Pathways

Once in the atmosphere, this compound is subject to degradation, primarily through reactions with photochemically-produced radicals. The most significant of these is the hydroxyl radical (OH). The estimated atmospheric half-life for the vapor-phase reaction of the related compound VX with hydroxyl radicals is about 2.5 hours. nih.gov

Studies on analogous compounds like diethyl ethylphosphonate (DEEP) provide further insight into atmospheric behavior. The rate constant for the reaction of OH radicals with DEEP was measured to be 6.45 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. nih.gov In addition to hydroxyl radicals, nitrate (B79036) radicals (NO₃) also contribute to the atmospheric degradation of these compounds, although to a lesser extent. nih.gov The reaction with ozone (O₃) is considered negligible, with an upper limit for the rate constant determined to be less than 6 x 10⁻²⁰ cm³ molecule⁻¹ s⁻¹. nih.gov

Particulate-phase compounds will be removed from the atmosphere through wet and dry deposition. nih.gov Direct photolysis by sunlight is not expected to be a significant degradation pathway as the compound does not absorb UV radiation above 290 nm. nih.gov

The primary atmospheric degradation reaction for diethyl ethylphosphonate (DEEP) is initiated by H-atom abstraction from the ethyl groups by OH radicals, leading to the formation of C₂H₅OP(O)(OH)C₂H₅. nih.gov

Identification of Key Degradation Products

The degradation of this compound and similar compounds results in the formation of several key products. The specific products formed depend on the degradation pathway, whether it be hydrolysis, oxidation, or reaction in different environmental matrices.

In aqueous and soil environments, the hydrolysis of the P-S bond in related V-agents leads to the formation of less toxic phosphonic acids. researchgate.netchinayyhg.com The most commonly identified degradation products are:

Ethyl methylphosphonic acid (EMPA) researchgate.netchinayyhg.commdpi.com

Methylphosphonic acid (MPA) researchgate.net

Under certain conditions, particularly at higher pH, hydrolysis of VX can also yield S-(2-diisopropylaminoethyl) methylphosphonic acid (EA-2192), a product that retains significant toxicity. osti.govmdpi.com

Atmospheric degradation of the similar compound diethyl ethylphosphonate (DEEP) by OH radicals primarily yields Ethyl(hydroxy)ethylphosphinate (C₂H₅OP(O)(OH)C₂H₅) . nih.gov

The table below summarizes the key degradation products identified under different conditions for this compound and related compounds.

| Degradation Environment | Key Degradation Products |

| Aqueous (Hydrolysis) | Ethyl methylphosphonic acid (EMPA), Methylphosphonic acid (MPA), S-(2-diisopropylaminoethyl) methylphosphonic acid (EA-2192) |

| Soil | Ethyl hydrogen methylphosphonate, Methylphosphonic acid (MPA) |

| Atmospheric | Ethyl(hydroxy)ethylphosphinate |

| Data derived from studies on this compound and related compounds. researchgate.netosti.govnih.govmdpi.com |

Influence of Environmental Conditions on Chemical Persistence

The persistence of this compound in the environment is not static but is heavily influenced by a variety of environmental conditions. These factors can either accelerate or retard its degradation.

Key environmental factors include:

pH: As detailed in the hydrolysis section, pH is a critical factor. osti.gov More alkaline conditions (higher pH) generally lead to faster hydrolysis and reduced persistence. researchgate.netosti.govosti.gov

Temperature: Higher temperatures typically increase the rate of chemical reactions, including hydrolysis and evaporation, thus decreasing persistence. hsdl.org

Soil and Surface Composition: The type of soil or surface material can significantly affect persistence. The compound's low volatility means it can persist on surfaces for days to weeks. hsdl.org It has a high affinity for hydrophobic organic materials. osti.gov Porous materials like concrete can act as sinks, trapping the compound and making it difficult to measure and remove. hsdl.org The presence of certain minerals, like goethite, can enhance degradation under dry conditions. researchgate.netosti.gov

Presence of Water: The amount of water present is crucial for hydrolysis. On moist sand, the degradation of VX was found to be 5 to 9 times slower than on air-dried sand, indicating that the degradation mechanism can differ significantly between moist and dry surfaces. researchgate.net

Catalytic Degradation and Decontamination Strategies

Due to the persistence and toxicity of organophosphorus compounds, significant research has been dedicated to developing effective decontamination and degradation strategies. These methods often rely on chemical reactions that are faster than natural hydrolysis.

Oxidative Decontamination: Oxidation is a preferred method for decontamination because it is generally faster than hydrolysis and can lead to less toxic products. chinayyhg.comniscpr.res.in Reagents containing active chlorine, such as N,N-dichlorourethane and N,N-dichlorobenzylamine, have proven effective for the instantaneous decontamination of this compound and related agents. niscpr.res.inepa.gov These reactions can proceed through multiple pathways, including P-S bond cleavage. chinayyhg.com Other traditional oxidants include bleach (hypochlorite), hydrogen peroxide, and potassium permanganate. researchgate.net

Catalytic Hydrolysis: Various materials have been investigated for their ability to catalyze the hydrolysis of these compounds.

Metal-Oxide Nanoparticles: Nanoparticles of metal oxides such as cerium oxide (CeO₂), zinc oxide (ZnO), and manganese dioxide (MnO₂) have shown the ability to catalytically hydrolyze organophosphates. researchgate.netacs.org The mechanism often involves the adsorption of the organophosphate onto the nanoparticle surface, followed by a nucleophilic attack initiated by surface hydroxyl groups or surface-bound water molecules. acs.orgnih.gov

Metal-Organic Frameworks (MOFs): MOFs are highly porous materials that have demonstrated high efficiency in degrading organophosphorus agents. For example, a MOF known as MOF-808 has been shown to selectively cleave the P-S bond in simulants, leading to non-toxic products. acs.orgnih.gov

Enzymatic Degradation: Enzymes, such as diisopropylfluorophosphatase (DFPase), are capable of biodegrading organophosphorus compounds. mdpi.com These enzymes can perform catalytic hydrolysis, offering a potential environmentally friendly decontamination method. mdpi.com

These advanced strategies offer promising routes for the rapid and efficient neutralization of this compound and related chemical threats. niscpr.res.inepa.govresearchgate.net

Advanced Analytical Methodologies for Characterization and Detection

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone for the structural analysis of O,O-Diethyl ethylphosphonothioate, providing detailed information about its atomic composition and chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ³¹P, a comprehensive molecular structure can be confirmed.

³¹P NMR: The phosphorus-31 nucleus provides a distinct signal that is highly sensitive to its chemical environment. In a ³¹P NMR spectrum, this compound exhibits a single resonance, confirming the presence of a unique phosphorus atom. thieme-connect.dethieme-connect.de Its chemical shift is characteristic of a phosphonothioate structure.

¹H NMR: Proton NMR provides information on the number and types of hydrogen atoms. The spectrum of this compound shows distinct signals for the ethyl group attached directly to the phosphorus atom and the two ethoxy groups. The characteristic splitting patterns (e.g., triplets and quartets) arise from spin-spin coupling between adjacent non-equivalent protons, allowing for precise assignment of each proton environment.

¹³C NMR: Carbon-13 NMR complements the proton data by providing a signal for each unique carbon atom in the molecule. This allows for the complete mapping of the carbon skeleton.

2D NMR Techniques (e.g., HMQC): Two-dimensional NMR techniques like Heteronuclear Multiple Quantum Coherence (HMQC) are used to correlate the signals of directly bonded nuclei, such as ¹H and ¹³C. This provides definitive confirmation of the connectivity within the molecule, linking specific protons to their attached carbon atoms.

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ³¹P | Characteristic resonance | Singlet | P=S |

| ¹H | ~ 4.1 | Multiplet | -O-CH₂ -CH₃ |

| ¹H | ~ 2.0 | Multiplet | P-CH₂ -CH₃ |

| ¹H | ~ 1.3 | Triplet | -O-CH₂-CH₃ |

| ¹H | ~ 1.1 | Triplet | P-CH₂-CH₃ |

| ¹³C | ~ 62 | Singlet | -O-CH₂ -CH₃ |

| ¹³C | ~ 25 | Singlet | P-CH₂ -CH₃ |

| ¹³C | ~ 16 | Singlet | -O-CH₂-CH₃ |

| ¹³C | ~ 6 | Singlet | P-CH₂-CH₃ |

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Analysis and Isomer Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The molecule absorbs infrared radiation at specific frequencies corresponding to the vibrations of its chemical bonds. Key absorption bands include:

P=S (Thiono) Stretch: A strong absorption band characteristic of the phosphorus-sulfur double bond is a key identifier for this class of compounds.

P-O-C Stretch: Vibrations associated with the phosphorus-oxygen-carbon linkages produce distinct signals.

C-H Stretch and Bend: Absorptions corresponding to the stretching and bending vibrations of the carbon-hydrogen bonds in the ethyl groups are also prominent.

IR spectroscopy is also valuable for distinguishing between thiono and thiolo isomers of organophosphorus compounds. The presence of a P=S absorption and the absence of a significant S-H or P=O band confirms the thiono structure of this compound.

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~2980-2850 | C-H Stretch | Alkyl (CH₂, CH₃) |

| ~1250 | P-O-C Stretch | Alkoxy group on P |

| ~1030 | P-O-C Stretch | Alkoxy group on P |

Advanced Mass Spectrometry (MS) Techniques for Fragment Analysis and Product Identification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used for determining the molecular weight of this compound and for elucidating its structure through the analysis of fragmentation patterns.

GC-MS/MS: When coupled with gas chromatography, tandem mass spectrometry (GC-MS/MS) provides high selectivity and sensitivity. The precursor ion corresponding to this compound (m/z 182.22) is selected and fragmented to produce a characteristic pattern of product ions. This technique is crucial for confirming the identity of the compound in complex mixtures. thieme-connect.de

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule and its fragments. This level of precision helps to distinguish between compounds with the same nominal mass but different elemental compositions.

Fragmentation Analysis: Under electron ionization (EI), this compound undergoes predictable fragmentation. The fragmentation pattern provides a "fingerprint" that can be used for identification. Common fragmentation pathways involve the loss of ethyl and ethoxy groups, as well as rearrangements.

Table 3: Common Mass Fragments of this compound in GC-MS

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion |

|---|---|

| 182 | [C₆H₁₅O₂PS]⁺ (Molecular Ion) |

| 153 | [M - C₂H₅]⁺ |

| 125 | [M - OC₂H₅ - C₂H₄]⁺ |

Computational Prediction of Spectroscopic Properties

Modern computational chemistry methods, such as Density Functional Theory (DFT), are employed to predict the spectroscopic properties of molecules like this compound. These theoretical calculations can provide valuable insights and assist in the interpretation of experimental data.

Calculated NMR chemical shifts and IR vibrational frequencies can be compared with experimental spectra to confirm structural assignments. Furthermore, computational models can help predict the geometries and relative energies of different conformers, providing a deeper understanding of the molecule's behavior.

Chromatographic Separation Techniques

Chromatography is essential for separating this compound from other components in a sample prior to its detection and quantification.

Advanced Materials and Catalysis for Detoxification and Degradation

Metal-Organic Frameworks (MOFs) as Catalysts for Organophosphorus Degradation

Metal-Organic Frameworks (MOFs) have emerged as exceptionally promising catalysts for the decomposition of chemical warfare agents and their simulants. acs.org These crystalline materials, consisting of metal nodes or clusters linked by organic ligands, offer ultrahigh porosity and tunable active sites. oup.com Zirconium-based MOFs are particularly effective heterogeneous catalysts for the hydrolysis of organophosphorus contaminants. oup.com

The catalytic activity of MOFs is closely linked to the structure and accessibility of their metal nodes. For instance, zirconium MOFs with lower linker connectivity, such as MOF-808 and NU-1000, exhibit superior hydrolytic activity because they possess more available Lewis acidic sites on their Zr₆ nodes. oup.comresearchgate.net These sites can activate the P=S or P=O bond, rendering the phosphorus atom more susceptible to nucleophilic attack by water or a hydroxide (B78521) ion. mdpi.com High-throughput screening of over 100 MOFs for the degradation of the V-series nerve agent simulant O,O-diethyl S-phenyl phosphorothioate (B77711) (DEPPT) identified UiO-66 derivatives as having good activity. acs.org

The choice of metal in the MOF's node also plays a critical role. A study of MFU-4l series MOFs (where M = Zn, Cu, Ni, Co) found that the copper-based version, Cu-MFU-4l, demonstrated the best performance for hydrolyzing a nerve agent simulant, with a half-life of approximately 2 minutes. oup.com Further research showed that reducing the Cu(II) sites to Cu(I) led to remarkable catalytic activity, with a half-life of less than 2 minutes, attributed to stronger binding of both water and the organophosphate substrate. oup.com

However, a significant challenge in MOF-based catalysis is the potential for active site poisoning by the acidic phosphorus-containing byproducts of the degradation reaction. nih.gov This can inhibit further catalytic turnover. To address this, researchers have developed strategies such as integrating basic amine moieties or developing simple washing procedures with basic aqueous solutions to reactivate the spent MOF catalysts. nih.gov

Table 1: Performance of Selected MOF Catalysts in Organophosphorus Simulant Degradation This table is interactive. You can sort and filter the data.

| Catalyst | Simulant | Half-life | Key Finding |

|---|---|---|---|

| UiO-66 Derivatives | DEPPT¹ | - | Showed good activity in high-throughput screening. acs.org |

| Cu-MFU-4l | DMNP² | ~2 min | Cu-based MOF demonstrated superior performance in the MFU-4l series. oup.com |

| Cu(I)-MFU-4l | DMNP² | <2 min | Reduction of metal sites significantly enhanced catalytic activity. oup.com |

| Zr-MOF-808 | DMNP² | - | Effective catalyst, but susceptible to product poisoning. oup.comnih.gov |

| Porphyrin-based MOF (Zr) | Pesticides | A few minutes | Six-connected Zr nodes showed remarkable efficiency. researchgate.net |

¹O,O-diethyl S-phenyl phosphorothioate ²Dimethyl 4-nitrophenyl phosphate (B84403)

Polyoxometalates and Layered Double Hydroxides for Degradation

Polyoxometalates (POMs) , which are clusters of metal oxides, represent another class of catalysts for organophosphate degradation. While research on their direct application to O,O-Diethyl ethylphosphonothioate is specific, studies on analogous compounds provide significant insights. For example, a polystyrene-supported molybdenum peroxo material was used for the oxidative degradation of O,S-diethylphenyl phosphonothioate. acs.org This heterogeneous catalyst, in the presence of hydrogen peroxide, selectively cleaved the P–S bond, demonstrating the potential of supported POM-related species for targeted detoxification. acs.org

Layered Double Hydroxides (LDHs) are anionic clay materials with brucite-like layers that have applications as catalysts and catalyst supports. nih.gov Their structure allows for the flexible tuning of metal cations (M²⁺ and M³⁺) within the layers and the exchange of anions in the interlayer space. nih.govnih.gov These properties make them potential candidates for organophosphate degradation, primarily by providing a basic environment conducive to hydrolysis. The hydroxide groups within the LDH structure can act as nucleophiles or general base catalysts. Furthermore, LDHs can be used as supports for other catalytically active species or can be calcined to form mixed metal oxides with high surface areas and catalytic activity. nih.govnih.gov While their primary use has been explored in areas like photocatalysis for organic pollutants, their inherent basicity and tunability suggest potential for hydrolyzing organophosphorus compounds. nih.gov

Solid-Supported Reagents (e.g., Alumina-Supported Fluorides)

Immobilizing reactive agents onto solid supports creates heterogeneous catalysts that are easily separable from the reaction mixture, enhancing their practical applicability. Alumina-supported reagents are a notable example used in decontamination. Specifically, alumina-supported fluoride (B91410) has been identified as an effective reagent for the destruction of V-type nerve agents, for which this compound is a structural analog. chinayyhg.com The fluoride ions act as potent nucleophiles for cleaving the phosphorus ester bonds.

Another example of a solid-supported system is the previously mentioned polystyrene-supported molybdenum peroxo material. acs.org This catalyst combines the oxidative power of the molybdenum-peroxo species with the operational advantages of a solid support, enabling turnover and reuse. acs.org The support material, in this case polystyrene, provides a robust and inert backbone for the active catalytic sites.

Mechanistic Insights into Catalytic Degradation Processes

The degradation of this compound and related compounds by advanced catalysts proceeds through several primary mechanisms, chiefly hydrolysis and oxidation.

Hydrolytic Degradation: In many catalytic systems, particularly with MOFs and LDHs, the mechanism is a nucleophilic substitution reaction, similar to an Sₙ2 process. mdpi.com The reaction involves the attack of a nucleophile (e.g., H₂O or OH⁻) on the electrophilic phosphorus center. Lewis acidic metal sites within the catalyst, such as the Zr(IV) or Cu(II) nodes in MOFs, play a crucial role by coordinating to the sulfur (or oxygen in phosphate analogs) atom of the P=S bond. mdpi.comnih.gov This coordination polarizes the bond, increasing the electrophilicity of the phosphorus atom and making it more vulnerable to nucleophilic attack. The cleavage of the P-S or P-O ester bond results in less toxic, water-soluble phosphonic or phosphoric acids. mdpi.comoup.com

Oxidative Degradation: For phosphonothioates, which contain a bivalent sulfur atom, oxidation is a highly effective degradation pathway and is often preferred over hydrolysis to avoid the formation of potentially toxic hydrolysis byproducts. acs.orgchinayyhg.com The mechanism for the degradation of O,S-diethylphenyl phosphonothioate by a supported molybdenum-peroxo catalyst was proposed to involve an initial, rate-determining oxidation of the sulfur atom. acs.org This forms a transient phosphonothioate S-oxide intermediate. This intermediate is significantly more reactive and subsequently undergoes rapid nucleophilic attack by a solvent molecule (e.g., ethanol (B145695) in the study), leading to the cleavage of the P-S bond and complete detoxification. acs.org

Q & A

Q. What are the most reliable synthetic routes for preparing O,O-diethyl ethylphosphonothioate, and how do reaction conditions influence yield and purity?

The synthesis of this compound can be achieved through catalyst-free thiophosphorylation of intermediates like diaryl alcohols. For example, protonation of diaryl alcohol by (EtO)₂P(O)SH forms an o-quinone methide (o-QM) intermediate, which undergoes sulfa-Michael addition with O,O-diethyl phosphorothioate to yield the product . Key factors affecting yield include solvent choice (e.g., acetonitrile or toluene for solubility), temperature (room temperature to 60°C), and stoichiometric ratios of reactants. Impurities from side reactions (e.g., hydrolysis) can be minimized by controlling moisture levels .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): ³¹P NMR is essential for identifying the phosphorus-thio bond (δ ~40–60 ppm for phosphorothioates). ¹H and ¹³C NMR confirm ethyl and ethoxy substituents .

- X-ray Diffraction (XRD): Single-crystal XRD resolves bond angles and spatial arrangement, critical for confirming stereochemistry and intermolecular interactions (e.g., hydrogen bonding in salts) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing it from analogs like O,O-dimethyl derivatives .

Q. How does pH and temperature affect the stability of this compound in aqueous and organic matrices?

Stability studies show that the compound hydrolyzes rapidly under alkaline conditions (pH > 9) due to nucleophilic attack on the phosphorus center. In acidic environments (pH < 4), hydrolysis is slower but still significant over 48 hours. Thermal stability tests (25–100°C) reveal decomposition above 60°C, forming ethyl phosphorothioate and volatile byproducts. Storage recommendations include inert atmospheres (N₂) and temperatures below 4°C to prevent degradation .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

The compound’s reactivity is governed by the thiophosphate group’s electrophilicity . Kinetic studies using stopped-flow spectroscopy reveal a two-step mechanism: (1) initial nucleophilic attack at the phosphorus atom, forming a pentacoordinate intermediate, and (2) collapse of the intermediate with elimination of the leaving group. Density Functional Theory (DFT) simulations suggest that electron-withdrawing substituents (e.g., nitro groups) accelerate reaction rates by polarizing the P–S bond .

Q. How can advanced chromatographic techniques resolve co-eluting impurities in this compound samples?

- HPLC-DAD/UV: Reverse-phase C18 columns with acetonitrile/water gradients (60:40 to 90:10) separate the compound from structurally similar phosphorothioates (e.g., O,O-dimethyl analogs). Detection at 254 nm optimizes sensitivity .

- GC-MS with Derivatization: Silylation (e.g., BSTFA) improves volatility, enabling separation of degradation products like ethylphosphonic acid. Electron ionization (EI) at 70 eV provides diagnostic fragments (e.g., m/z 99 for the PO₃S⁻ ion) .

Q. What environmental fate models predict the persistence and bioaccumulation of this compound in soil and aquatic systems?

The compound’s log Kow (2.8) indicates moderate hydrophobicity, favoring adsorption to organic matter in soil. Aerobic soil metabolism studies show a half-life of 30–60 days, with microbial degradation to ethylphosphonic acid. In aquatic systems, hydrolysis dominates (half-life ~7 days at pH 7), but photolysis under UV light accelerates degradation. Bioaccumulation factors (BCF < 100) suggest low risk in aquatic organisms .

Q. What in vitro assays are suitable for assessing the neurotoxic potential of this compound?

- Acetylcholinesterase (AChE) Inhibition: Ellman’s assay using human erythrocyte AChE quantifies IC₅₀ values. Phosphorothioates typically show lower potency than oxons but higher than carbamates .

- Cytotoxicity Screening: MTT assays on SH-SY5Y neuroblastoma cells evaluate mitochondrial dysfunction. EC₅₀ values correlate with structural analogs like chlorpyrifos-oxon .

Q. How do degradation pathways of this compound differ under oxidative vs. reductive conditions?

- Oxidative Conditions: Hydrogen peroxide or UV/O₃ generates sulfoxides and sulfones, increasing polarity and toxicity. LC-QTOF-MS identifies sulfonic acid derivatives (m/z +16/32 Da) .

- Reductive Conditions: NaBH₄ or catalytic hydrogenation cleaves the P–S bond, yielding diethyl phosphate and ethanethiol. Reductive pathways are less common in environmental matrices but critical for lab-scale detoxification .

Q. What computational approaches optimize the design of this compound derivatives with enhanced selectivity?

Q. How can isotopic labeling (e.g., ¹⁸O, ³²P) trace metabolic pathways of this compound in model organisms?

¹⁸O-labeled analogs, synthesized via H₂¹⁸O exchange, track hydrolysis products in Daphnia magna using LC-HRMS. ³²P radiolabeling quantifies adsorption/desorption kinetics in soil columns, with autoradiography visualizing spatial distribution .

Key Contradictions and Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.